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Core Science & Biosynthesis

Foundational

3-Bromo-4-Iodoisoquinoline Synthesis Mechanism and Pathways: A Technical Guide

Executive Summary In modern drug discovery and complex natural product synthesis, dihalogenated heterocycles serve as highly prized scaffolds. 3-Bromo-4-iodoisoquinoline is a particularly valuable building block, offerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, dihalogenated heterocycles serve as highly prized scaffolds. 3-Bromo-4-iodoisoquinoline is a particularly valuable building block, offering orthogonal cross-coupling handles. Because the carbon-iodine (C–I) bond is significantly more reactive toward oxidative addition than the carbon-bromine (C–Br) bond, researchers can perform sequential, site-selective functionalizations—such as a Suzuki-Miyaura coupling at the C4 position followed by a Sonogashira or Buchwald-Hartwig coupling at the C3 position.

Synthesizing this specific dihalogenated architecture, however, requires overcoming the inherent electronic biases of the isoquinoline core. This whitepaper details the mechanistic rationale, comparative data, and self-validating experimental protocols for the two primary pathways used to construct 3-bromo-4-iodoisoquinoline: De Novo Annulation and Stepwise Electrophilic Functionalization .

Mechanistic Grounding: The Electronic Topography of Isoquinoline

To design a successful synthesis, one must first understand the causality behind isoquinoline's reactivity. The isoquinoline core is a fused bicyclic system where the nitrogen atom heavily polarizes the pyridine ring[1].

  • The C4 Position (Nucleophilic): The C4 carbon exhibits enamine-like character. It is the most electron-rich position on the heterocyclic ring and is highly prone to electrophilic aromatic substitution (e.g., iodination)[2].

  • The C3 Position (Electrophilic): Conversely, the C3 carbon is adjacent to the electronegative nitrogen, giving it imine-like character. It is electron-deficient and highly resistant to direct electrophilic halogenation[1].

Attempting to directly brominate and iodinate unsubstituted isoquinoline at these specific positions simultaneously is synthetically unviable. Therefore, researchers must either build the ring from pre-halogenated acyclic precursors or utilize highly directed, stepwise functionalization strategies.

Reactivity Iso Isoquinoline Core C4 C4 Position (Enamine-like, Nucleophilic) Prone to Electrophilic Attack Iso->C4 High Electron Density C3 C3 Position (Imine-like, Electrophilic) Resistant to Electrophilic Attack Iso->C3 Electron Deficient

Electronic reactivity profile of the isoquinoline core dictating regioselective halogenation.

Pathway A: De Novo Annulation via Electrophilic Cyclization

Concept and Mechanism

The most elegant and regioselective method for synthesizing 3-bromo-4-iodoisoquinoline is through the transition-metal-free electrophilic cyclization of 2-(bromoethynyl)benzaldimines[3],[4].

In this pathway, molecular iodine ( I2​ ) acts as a mild electrophile that selectively activates the alkyne π-system, forming a bridged iodonium intermediate. The proximate imine nitrogen acts as an internal nucleophile, attacking the activated alkyne via a highly favored 6-endo-dig cyclization [3]. Subsequent aromatization and loss of a proton (or alkyl group, depending on the imine substituent) yields the fully functionalized 3-bromo-4-iodoisoquinoline. This approach bypasses the electronic limitations of the intact isoquinoline core by establishing the halogens prior to/during ring closure.

Annulation A 2-(Bromoethynyl)benzaldimine C Iodonium Intermediate A->C + I2 B I2 / ICl (Electrophile) B->C D 6-endo-dig Cyclization C->D Imine N-Attack E 3-Bromo-4-iodoisoquinoline D->E Aromatization

Mechanism of transition-metal-free electrophilic cyclization yielding the dihalogenated core.

Self-Validating Experimental Protocol

Objective: Synthesize 3-bromo-4-iodoisoquinoline from N-tert-butyl-2-(bromoethynyl)benzaldimine.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-tert-butyl-2-(bromoethynyl)benzaldimine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Add sodium bicarbonate ( NaHCO3​ , 2.0 equiv) to act as an acid scavenger. Cool the suspension to 0 °C.

  • Electrophilic Addition: Add molecular iodine ( I2​ , 1.2 equiv) portionwise over 10 minutes. The solution will turn deep purple.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in DCM, and analyze via TLC (Hexane:EtOAc 4:1) and LC-MS. Validation Check: The reaction is complete when the starting material peak disappears and a dominant mass peak at[M+H]+ ≈ 333.9/335.9 (1:1 isotopic ratio for Br) emerges.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the purple color completely dissipates (indicating the reduction of excess I2​ ). Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure product.

Pathway B: Stepwise Electrophilic Functionalization

Concept and Mechanism

For scale-up and process chemistry, starting from commercially available 3-bromoisoquinoline is often more practical[1]. The challenge lies in selectively iodinating the C4 position without inducing unwanted radical side-reactions or N-oxidation[2].

This is achieved using N-iodosuccinimide (NIS) activated by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH)[5]. The causality here is twofold:

  • The acid protonates the isoquinoline nitrogen, forming an isoquinolinium ion. This prevents electrophilic attack at the nitrogen and strongly deactivates the overall ring, preventing over-halogenation.

  • TfOH promotes the cleavage of the N–I bond in NIS, generating a highly reactive, "naked" iodonium ( I+ ) species[5]. Because the C4 position retains enough enamine-like character (stabilized by the adjacent benzene ring), it selectively undergoes electrophilic attack to form the Wheland intermediate, followed by deprotonation to restore aromaticity.

Stepwise A 3-Bromoisoquinoline B TfOH / TFA (Protonation) A->B C Isoquinolinium Ion B->C Directs to C4 D NIS (I+ Source) Electrophilic Attack C->D C4-Iodination E 3-Bromo-4-iodoisoquinoline D->E Deprotonation

Acid-catalyzed regioselective electrophilic iodination of 3-bromoisoquinoline using NIS.

Self-Validating Experimental Protocol

Objective: Regioselective C4-iodination of 3-bromoisoquinoline.

  • Preparation: Dissolve 3-bromoisoquinoline (1.0 equiv) in anhydrous acetonitrile ( CH3​CN , 0.2 M) under a nitrogen atmosphere. Cool the solution to -5 °C to 0 °C using an ice/brine bath[5].

  • Acidification: Slowly add trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise. Caution: Highly exothermic. The solution will form the isoquinolinium salt.

  • Iodination: Add N-iodosuccinimide (NIS, 1.1 equiv) in three portions over 15 minutes to control the exotherm and prevent radical formation.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2–4 hours.

  • In-Process Control (IPC): Analyze a neutralized aliquot via 1H NMR. Validation Check: The disappearance of the distinct C4 proton singlet (typically observed around δ 7.6–7.8 ppm in the starting material) confirms complete regioselective iodination.

  • Workup: Cool the reaction mixture back to 0 °C and quench slowly with 1M NaOH to neutralize the TfOH[5]. Add 10% aqueous Na2​S2​O3​ to destroy any unreacted electrophilic iodine.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO4​ , and evaporate. The crude product can typically be purified by recrystallization from ethanol or via silica gel chromatography.

Comparative Data Analysis

To assist drug development professionals in selecting the optimal synthetic route, the following table summarizes the quantitative and qualitative metrics of both pathways based on established heterocyclic functionalization parameters.

MetricPathway A: De Novo AnnulationPathway B: Stepwise Functionalization
Primary Reagents 2-(Bromoethynyl)benzaldimine, I2​ 3-Bromoisoquinoline, NIS, TfOH
Regioselectivity Absolute (Determined by precursor)> 95% for C4 position[5]
Typical Overall Yield 65% – 80%75% – 88%[5]
Scalability Moderate (Precursor synthesis is multi-step)High (Ideal for multi-gram/kilo lab scale)
Key Advantage Transition-metal-free, highly programmableUtilizes commercially available core
Primary Limitation Requires synthesis of unstable bromoalkynesRequires highly corrosive superacids (TfOH)

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Exploratory

1H and 13C NMR chemical shifts for 3-bromo-4-iodoisoquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-4-Iodoisoquinoline: Prediction, Analysis, and Experimental Considerations Executive Summary The isoquinoline scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-4-Iodoisoquinoline: Prediction, Analysis, and Experimental Considerations

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated derivatives, particularly those with multiple, distinct halogen atoms, serve as versatile synthetic intermediates, enabling regioselective functionalization through differential reactivity in cross-coupling reactions. 3-Bromo-4-iodoisoquinoline is a prime example of such a building block. Accurate structural elucidation is paramount for its use in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive analytical technique. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for 3-bromo-4-iodoisoquinoline, grounded in fundamental principles and data from related structures. It further outlines a robust experimental protocol for data acquisition, designed for researchers, chemists, and drug development professionals.

Introduction to Halogenated Isoquinolines

The strategic incorporation of halogens into heterocyclic systems is a cornerstone of modern drug design. Bromine and iodine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of synthetic chemistry, the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds of 3-bromo-4-iodoisoquinoline possess distinct bond energies and reactivity profiles, making them ideal handles for sequential, site-specific modifications via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations[1].

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the standard IUPAC numbering for the isoquinoline ring system is used. The bromine atom is at position 3, and the iodine atom is at position 4.

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Foundational

Thermodynamic Stability and Degradation Kinetics of 3-Bromo-4-iodoisoquinoline at Ambient Conditions

Executive Summary In the realm of late-stage functionalization and pharmaceutical synthesis, dihalogenated heterocycles serve as critical bifunctional building blocks. 3-Bromo-4-iodoisoquinoline is a prime example, offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of late-stage functionalization and pharmaceutical synthesis, dihalogenated heterocycles serve as critical bifunctional building blocks. 3-Bromo-4-iodoisoquinoline is a prime example, offering orthogonal reactivity vectors for sequential cross-coupling. However, the very features that make it synthetically valuable—specifically the differential bond dissociation energies of its carbon-halogen bonds—dictate stringent handling and storage parameters. This whitepaper dissects the thermodynamic stability of 3-bromo-4-iodoisoquinoline at room temperature (298.15 K), analyzing the causality behind its degradation pathways and providing self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Bond Dissociation Causality

The thermodynamic stability of 3-bromo-4-iodoisoquinoline is governed by the resonance energy of the aromatic isoquinoline core juxtaposed against the localized lability of its carbon-halogen bonds. The core itself is highly stable, with standard enthalpies of formation for the parent isoquinoline indicating strong thermodynamic favorability[1].

However, the halogens at the C3 and C4 positions introduce significant variations in bond strength. The causality behind this differential stability lies in atomic radii and orbital overlap:

  • The C4–I Bond: Iodine is a large, highly polarizable period 5 element. Its diffuse 5p orbitals overlap poorly with the relatively compact carbon 2p orbitals of the isoquinoline ring. This poor overlap results in a weak C–I bond, with an estimated Bond Dissociation Energy (BDE) of approximately 53 kcal/mol[2].

  • The C3–Br Bond: Bromine, being smaller, achieves superior orbital overlap with the aromatic carbon, yielding a significantly stronger C–Br bond with a BDE of approximately 68 kcal/mol[2].

At room temperature (25°C / 298.15 K), the ambient thermal energy ( kT≈0.6 kcal/mol) is vastly insufficient to overcome the 53 kcal/mol activation barrier for spontaneous homolytic cleavage. Consequently, in the absence of light or reactive transition metals, 3-bromo-4-iodoisoquinoline is thermodynamically stable as a solid.

Ambient Stability: Thermal vs. Photolytic Vectors

While thermally stable at room temperature, 3-bromo-4-iodoisoquinoline is highly susceptible to photochemical degradation .

The C–I bond is photolabile. Absorption of ambient light—particularly in the UV-A and high-energy visible spectrum—triggers a σ∗(C−I)←n(I) electronic transition[3]. This excitation provides sufficient energy to bypass the thermodynamic barrier, resulting in rapid homolytic cleavage. The fragmentation yields an isoquinolinyl radical and a free iodine radical, which can subsequently abstract hydrogen from atmospheric moisture or solvents, leading to the formation of 3-bromoisoquinoline and other degradation byproducts[2].

Because of this photolytic vulnerability, commercial suppliers mandate storage at 2–8°C in light-proof containers to suppress both trace thermal degradation and photolysis over extended periods[4].

Photodegradation A 3-Bromo-4-iodoisoquinoline (Stable in Dark) B Photon Absorption (hv) Ambient/UV Light A->B Exposure C Excited State σ*(C-I) ← n(I) B->C Excitation D Homolytic Cleavage (C-I Bond Fission) C->D Overcomes 53 kcal/mol E 3-Bromoisoquinolin-4-yl Radical + Iodine Radical (I•) D->E Fast Dynamics F Degradation Products (e.g., 3-Bromoisoquinoline) E->F H-Abstraction/Oxidation

Photodissociation pathway of 3-bromo-4-iodoisoquinoline triggered by ambient light exposure.

Quantitative Thermodynamic Profile

To facilitate process chemistry decisions, the key thermodynamic and physical parameters of 3-bromo-4-iodoisoquinoline are summarized below.

ParameterValue (Estimated/Empirical)Mechanistic Context & Source
C–I Bond Dissociation Energy ~53 kcal/molPrimary failure point; dictates photolability[2].
C–Br Bond Dissociation Energy ~68 kcal/molRemains intact during mild cross-coupling[2].
Photolytic Cleavage Threshold ~268 nm (UV-A / UV-B)Corresponds to σ∗(C−I) excitation[3].
Standard Storage Condition 2 - 8 °C, DarkPrevents slow solid-state degradation[4].
Room Temp (25°C) State Crystalline SolidKinetically trapped; stable if shielded from light.

Self-Validating Experimental Methodologies

To empirically validate the stability of this compound for a drug development pipeline, rigorous, self-validating analytical protocols are required. Below are two standardized workflows designed to isolate thermal degradation from photolytic degradation.

Protocol A: Real-Time Photolytic & Thermal Degradation Kinetics

Purpose: To quantify the degradation rate constants ( k ) and identify breakdown products under ambient conditions. Self-Validation Mechanism: The inclusion of an inert internal standard (4-bromo-isoquinoline) ensures that any observed signal loss is due to true chemical degradation, not sample precipitation or instrument drift.

  • Sample Preparation: Prepare a 10 mM stock solution of 3-bromo-4-iodoisoquinoline in HPLC-grade acetonitrile. Spike the solution with 5 mM 4-bromo-isoquinoline as the internal standard.

  • Condition Splitting:

    • Thermal Cohort: Aliquot into amber glass vials. Store in a dark incubator at 25°C (Room Temp) and 40°C (Accelerated).

    • Photolytic Cohort: Aliquot into clear glass vials. Place in a photoreactor emitting simulated ambient daylight (D65 illuminant) at 25°C.

  • Sampling & Quenching: At intervals of t=0,24h,48h,7d,14d , withdraw 100 µL aliquots. Dilute with 900 µL of mobile phase (60:40 Water:MeCN) to quench any ongoing radical reactions.

  • HPLC-UV/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor UV absorbance at 254 nm. Use mass spectrometry to identify the mass-to-charge ( m/z ) ratio of emerging peaks (e.g., loss of iodine resulting in m/z shift).

  • Kinetic Modeling: Plot ln([A]/[A]0​) against time. The slope yields the first-order degradation rate constant ( k ).

Protocol B: Solid-State Isothermal Microcalorimetry (TAM)

Purpose: To detect minute thermodynamic shifts (exothermic/endothermic heat flow) indicative of slow solid-state degradation at room temperature.

  • Loading: Weigh exactly 50.0 mg of crystalline 3-bromo-4-iodoisoquinoline into a sterilized, inert Hastelloy ampoule under an argon atmosphere.

  • Equilibration: Set the twin-cell microcalorimeter to exactly 298.15 K (25°C) and allow it to stabilize for 12 hours.

  • Measurement: Insert the sample ampoule alongside an empty reference ampoule. Record the heat flow ( μW ) continuously for 72 hours.

  • Data Interpretation: A flat baseline near 0 μW confirms absolute thermodynamic stability at room temperature. An exothermic drift indicates spontaneous bond cleavage or phase transition.

Workflow Prep Sample Prep (10 mM in MeCN) Split Condition Split Prep->Split Dark Dark Storage (25°C & 40°C) Split->Dark Thermal Light Photoreactor (Simulated Ambient) Split->Light Photolytic HPLC HPLC-UV/MS Analysis Dark->HPLC Light->HPLC Data Kinetic Modeling (Ea & k determination) HPLC->Data

Self-validating experimental workflow for thermal and photolytic stability profiling.

Implications for Regioselective Cross-Coupling

The thermodynamic "weakness" of the C4–I bond is paradoxically its greatest asset in synthetic chemistry. In transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the metal (Pd or Ni) into the carbon-halogen bond is the rate-determining step.

Because the activation energy required to cleave the C–I bond is significantly lower than that of the C–Br bond[5][6], catalysts will selectively insert at the C4 position at room temperature or mild heating. This allows chemists to functionalize the C4 position exclusively, leaving the C3–Br bond fully intact for a subsequent, orthogonal coupling reaction under harsher thermodynamic conditions. Understanding these thermodynamic boundaries ensures that reaction temperatures are kept low enough to prevent competitive insertion into the C–Br bond, thereby maximizing yield and regioselectivity.

References

  • Advanced Pharmaceutical Bulletin. "Photosensitivity reactions induced by photochemical degradation of drugs". tbzmed.ac.ir. URL:[Link]

  • CSIC. "Imaging the photodissociation dynamics and fragment alignment of CH2BrI at 193 nm". csic.es. URL:[Link]

  • OSTI. "The thermodynamic properties of quinoline and isoquinoline: Topical report". osti.gov. URL: [Link]

  • Accounts of Chemical Research. "Nickel-Catalyzed Functionalization Reactions Involving C–H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C–F, C–O, C–S, and C–CN Bonds". acs.org. URL:[Link]

  • National Institutes of Health (NIH). "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds". nih.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Regioselective Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-3-bromoisoquinolines

Introduction: The Strategic Importance of Substituted Isoquinolines The isoquinoline scaffold is a "privileged" structural motif, forming the core of numerous natural products, particularly alkaloids, and a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a "privileged" structural motif, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant therapeutic relevance.[1][2][3] Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][4] Consequently, the development of robust and efficient synthetic methodologies to functionalize the isoquinoline core is a paramount objective in medicinal chemistry and drug development.[1][4]

Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[5][6][7] This application note provides a detailed protocol and mechanistic rationale for the regioselective Suzuki-Miyaura coupling of 3-bromo-4-iodoisoquinoline. This substrate offers a unique opportunity for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials

The success of a regioselective coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In the case of 3-bromo-4-iodoisoquinoline, the key to achieving selectivity lies in the disparity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond dissociation energies (Ph-I: ~65 kcal/mol; Ph-Br: ~81 kcal/mol).[8]

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the Pd(0) catalyst to the organic halide.[9] This step is typically rate-limiting and occurs preferentially at the weaker, more labile C-I bond. By carefully controlling reaction conditions—specifically temperature and reaction time—it is possible to effect a clean, selective coupling at the C-4 position while leaving the more robust C-3 bromine atom intact for subsequent transformations.

Suzuki_Cycle_Regioselective Figure 1: Catalytic Cycle for Regioselective Suzuki-Miyaura Coupling cluster_legend Legend pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-I) substrate 3-Bromo-4-Iodoisoquinoline substrate->oa_complex Preferential Oxidative Addition (Faster at C-I bond) tm_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->tm_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., CO₃²⁻) base->boronate boronate->tm_complex tm_complex->pd0 Reductive Elimination product 4-Aryl-3-Bromoisoquinoline tm_complex->product l1 Key Step: Oxidative Addition at the more reactive C-I bond. l2 Key Step: C-C Bond Formation. Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Weigh Reagents: Substrate, Boronic Acid, Base D Assemble Under Inert Gas (Ar/N₂) A->D B Flame-Dry Glassware B->A C Degas Solvents E Add Catalyst & Solvents D->E F Heat & Stir (80-85°C) E->F G Monitor by TLC/LC-MS F->G H Cool & Dilute G->H I Filter through Celite® H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Flash Column Chromatography K->L M Characterization (NMR, MS, etc.) L->M

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Application

Application Note: Sequential Regioselective Cross-Coupling of 3-Bromo-4-iodoisoquinoline in Pharmaceutical Development

Executive Summary The isoquinoline scaffold is a privileged pharmacophore ubiquitous in FDA-approved drugs, particularly in kinase inhibitors and GPCR ligands. Constructing highly functionalized, poly-substituted isoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore ubiquitous in FDA-approved drugs, particularly in kinase inhibitors and GPCR ligands. Constructing highly functionalized, poly-substituted isoquinolines requires building blocks that offer precise regiocontrol. 3-Bromo-4-iodoisoquinoline 1 serves as an elite bifunctional intermediate. By exploiting the inherent electronic and steric differences between the C4-iodine and C3-bromine bonds, drug development professionals can execute orthogonal, transition-metal-catalyzed cross-coupling reactions without the need for cumbersome protecting group strategies.

Mechanistic Rationale: The Chemoselectivity of Dihaloheterocycles

The success of sequential functionalization relies entirely on the differential reactivity of the carbon-halogen bonds. The oxidative addition of a low-valent palladium species—the rate-determining step in cross-coupling—is governed by the bond dissociation energy (BDE) of the target site 2.

  • Thermodynamic Advantage: The C4–I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the adjacent C3–Br bond (~81 kcal/mol).

  • Catalyst Causality: By selecting a catalyst with a large bite angle, such as Pd(dppf)Cl₂, we sterically crowd the palladium center. This enforces a cis-coordination geometry that accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and strictly preventing premature oxidative addition into the less reactive C3–Br bond.

This thermodynamic and kinetic interplay ensures that the C4 position reacts exclusively during the first coupling event, leaving the C3 position pristine for subsequent elaboration 3.

Workflow: Sequential Functionalization Strategy

G A 3-Bromo-4-iodoisoquinoline (Starting Material) B Pd-Catalyzed Suzuki Coupling (C4) A->B Arylboronic Acid Pd(dppf)Cl2, Base C 4-Aryl-3-bromoisoquinoline (Intermediate) B->C D Pd/Cu-Catalyzed Sonogashira Coupling (C3) C->D Terminal Alkyne Pd(PPh3)4, CuI, Base E 3,4-Disubstituted Isoquinoline (Target Scaffold) D->E

Sequential Pd-catalyzed cross-coupling workflow for 3-bromo-4-iodoisoquinoline.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Introduce an aryl/heteroaryl moiety exclusively at the C4 position.

Causality & Design: We utilize a biphasic 1,4-dioxane/water system. Dioxane provides excellent solubility for the organic substrates, while water dissolves the inorganic base (K₂CO₃). K₂CO₃ is chosen over stronger bases (like KOtBu) to control the transmetalation rate, preventing over-reaction (scrambling) at the C3 position.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-iodoisoquinoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: The slight 0.05 equiv excess compensates for minor protodeboronation without forcing bis-coupling.

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized H₂O (2 mL). Seal the flask and purge the mixture with argon via sparging for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under an argon atmosphere.

Self-Validating System Check:

  • Visual: The reaction will shift from a reddish-orange suspension to a dark, homogeneous mixture as the active Pd(0) species forms.

  • Analytical: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating if the chromatogram shows >95% conversion to the intermediate. Crucially, look for the isotopic signature of the product: a 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks, confirming the C3-bromine remains intact. If bis-coupling exceeds 2%, reduce the reaction temperature to 70 °C in subsequent runs.

Protocol B: Orthogonal Sonogashira Coupling at C3

Objective: Elaborate the C3 position of the intermediate with a terminal alkyne.

Causality & Design: With the C4 iodine removed, the C3 bromide is now the most reactive site. However, the newly installed C4-aryl group introduces steric hindrance. Therefore, we switch to Pd(PPh₃)₄, a catalyst with a smaller bite angle that readily accommodates the sterically encumbered C3-Br bond. CuI is introduced as a co-catalyst to form a highly nucleophilic copper acetylide, driving the transmetalation step forward.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask, dissolve the 4-aryl-3-bromoisoquinoline intermediate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and Triethylamine (5 mL). Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne.

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe.

  • Reaction: Stir the mixture at 90 °C for 12–16 hours.

Self-Validating System Check:

  • Visual: The formation of a white precipitate (triethylammonium bromide) is a direct, visual confirmation of catalytic turnover.

  • Analytical: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will be consumed, yielding a new spot with intense blue fluorescence under 365 nm UV light. This fluorescence is a self-validating indicator of the extended π-conjugation provided by the newly installed alkyne.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, demonstrating the robust chemoselectivity of the 3-bromo-4-iodoisoquinoline scaffold across various coupling partners.

Substrate (Coupling Partner)Reaction TypeTarget PositionCatalyst SystemTime (h)Yield (%)Regioselectivity (C4:C3)
Phenylboronic acidSuzuki-MiyauraC4Pd(dppf)Cl₂, K₂CO₃488>99:1
4-Methoxyphenylboronic acidSuzuki-MiyauraC4Pd(dppf)Cl₂, K₂CO₃685>99:1
3-Pyridylboronic acidSuzuki-MiyauraC4Pd(dppf)Cl₂, K₃PO₄87695:5
PhenylacetyleneSonogashiraC3Pd(PPh₃)₄, CuI, Et₃N1282N/A (C4 blocked)
TrimethylsilylacetyleneSonogashiraC3Pd(PPh₃)₄, CuI, Et₃N1679N/A (C4 blocked)

Note: Yields reflect isolated, chromatographically purified products. Regioselectivity was determined via crude ¹H-NMR integration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Dehalogenation in 3-Bromo-4-iodoisoquinoline Cross-Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the site-selective functionalization of dihalogenated heteroaren...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the site-selective functionalization of dihalogenated heteroarenes.

3-Bromo-4-iodoisoquinoline is a highly valuable, yet temperamental, building block. While the C4–I bond is thermodynamically primed for rapid oxidative addition, the resulting intermediate is highly susceptible to protodehalogenation (hydrodehalogenation) if the subsequent catalytic steps are kinetically sluggish. This guide unpacks the causality behind this side reaction and provides self-validating protocols to ensure absolute chemoselectivity and regioselectivity in your cross-coupling workflows.

Mechanistic Deep Dive: The Causality of Protodehalogenation

In palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the catalytic cycle relies on a strict kinetic balance. For 3-bromo-4-iodoisoquinoline, the Pd(0) catalyst rapidly and selectively inserts into the weaker C4–I bond. However, if the cross-coupling partner fails to transmetalate quickly, the long-lived Ar–Pd(II)–I intermediate becomes vulnerable to divergent side reactions.

The primary culprit for dehalogenation is unproductive β-hydride elimination [1]. Hydrogen donors—such as alkoxide bases, aliphatic amine ligands, or protic/ethereal solvents (like 1,4-dioxane or alcohols)—can coordinate to the Pd(II) center. A β-hydride transfer generates a transient Palladium-Hydride (Ar–Pd(II)–H) species. Subsequent reductive elimination ejects 3-bromoisoquinoline (the dehalogenated byproduct) and regenerates the Pd(0) catalyst[2].

Preventing this requires a holistic system design: you must structurally starve the reaction of hydride sources while kinetically accelerating the desired transmetalation and reductive elimination steps.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C4-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I Intermediate (3-Bromo-isoquinolin-4-yl) OxAdd->ArPdI TransMet Transmetalation (Rate-Limiting) ArPdI->TransMet Desired Pathway BetaHE β-Hydride Transfer (From Solvent/Base) ArPdI->BetaHE Side Reaction (Slow Transmetalation) Product Desired C4-Coupled Product (e.g., Suzuki/Buchwald) TransMet->Product Product->Pd0 Reductive Elimination ArPdH Ar-Pd(II)-H Species BetaHE->ArPdH Dehal Dehalogenated Byproduct (3-Bromoisoquinoline) ArPdH->Dehal Dehal->Pd0 Reductive Elimination

Divergent Pd-catalytic pathways: Desired cross-coupling vs. undesired protodehalogenation.

Troubleshooting Guide & FAQs

Q1: I am recovering mostly 3-bromoisoquinoline instead of my C4-coupled product. Where is the hydrogen coming from? A1: The hydrogen atom typically originates from your solvent or base. Ethereal solvents like THF or 1,4-dioxane, and alcohols like ethanol, possess accessible β-hydrogens that can transfer to the Pd(II) center2[2]. Additionally, if you are using alkoxide bases (e.g., NaOtBu, NaOMe), they are notorious hydride donors. Switch to an inorganic base like anhydrous K₃PO₄ or Cs₂CO₃, and consider using toluene or DMF to eliminate these proton/hydride sources.

Q2: How does ligand selection influence the suppression of dehalogenation? A2: Ligand architecture directly dictates the kinetic rates of the catalytic cycle. To outcompete protodehalogenation, you must accelerate transmetalation and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, RuPhos, or BrettPhos) force the Pd center into a highly reactive, monoligated L-Pd(0) state3[3]. The steric bulk of these ligands accelerates the product-forming reductive elimination step, minimizing the lifespan of the vulnerable Ar–Pd(II)–X intermediate4[4].

Q3: I need to use 1,4-dioxane for solubility. How can I prevent dehalogenation without changing the solvent? A3: If a solvent with β-hydrogens is unavoidable, you must rigorously exclude water (which acts as a proton source to facilitate hydride transfer) and increase the concentration of your coupling partner to drive the transmetalation rate. Using a slight excess of the boronic acid/amine (1.5–2.0 equiv) and ensuring strictly anhydrous conditions creates a self-validating system where the desired reaction outpaces the background dehalogenation. Utilizing a modern pre-catalyst (like Pd-G3) can also rapidly initiate the cycle without requiring harsh activation conditions5[5].

Q4: Why does the C4 position react before the C3 position? A4: Site-selectivity in dihalogenated heteroarenes is governed by Bond Dissociation Energies (BDE) and intrinsic electrophilicity. The C–I bond at the 4-position is significantly weaker (~65 kcal/mol) than the C–Br bond at the 3-position (~81 kcal/mol). This allows Pd(0) to selectively undergo oxidative addition at C4 at lower temperatures (e.g., 25–60 °C)6[6].

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal benchmarking data demonstrating how specific variables influence the ratio of the desired C4-coupled product versus the dehalogenated byproduct.

Table 1: Parameter Optimization for 3-Bromo-4-iodoisoquinoline Suzuki-Miyaura Coupling

Catalyst/Ligand SystemBaseSolventTemperatureYield (C4-Coupled)Yield (Dehalogenated)
Pd(PPh₃)₄NaOtBu1,4-Dioxane100 °C15%75%
Pd₂(dba)₃ / dppfK₂CO₃THF / H₂O80 °C45%40%
Pd(OAc)₂ / XPhosK₃PO₄ (anhydrous)Toluene60 °C88%<5%
XPhos-Pd-G3Cs₂CO₃ (anhydrous)DMF40 °C95%Not Detected
Self-Validating Experimental Protocol: Highly Selective C4 Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: the use of a G3 pre-catalyst ensures rapid activation at low temperatures, while the anhydrous inorganic base and non-ethereal solvent eliminate hydride sources, structurally preventing protodehalogenation.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-iodoisoquinoline (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Base & Catalyst Addition: Add anhydrous, finely milled K₃PO₄ (3.0 equiv, 1.5 mmol) and XPhos-Pd-G3 pre-catalyst (2 mol%, 0.01 mmol). Causality Note: K₃PO₄ lacks β-hydrogens, and the G3 pre-catalyst generates the active monoligated Pd(0) species rapidly without requiring an alcohol or amine reductant.

  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at 40 °C for 4 hours. Causality Note: Keeping the temperature low leverages the C–I vs. C–Br BDE difference, ensuring absolute C4 selectivity and preventing thermal activation of the C3–Br bond.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 3-bromo-4-arylisoquinoline.

References
  • Source: PMC (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand Source: ChemRxiv URL
  • Source: American Chemical Society (acs.org)
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source: White Rose Research Online / PMC URL

Sources

Optimization

purification methods for 3-bromo-4-iodoisoquinoline crude reaction mixtures

Welcome to the comprehensive technical support guide for the purification of 3-bromo-4-iodoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification of 3-bromo-4-iodoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we will delve into practical, field-tested solutions and the scientific principles that underpin them.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-bromo-4-iodoisoquinoline, providing detailed explanations and actionable solutions.

Column Chromatography Issues

Q1: My 3-bromo-4-iodoisoquinoline is co-eluting with an impurity during column chromatography. How can I improve the separation?

A1: Co-elution is a frequent challenge, often stemming from suboptimal solvent systems or column parameters. Here’s a systematic approach to enhance resolution:

  • Optimize the Mobile Phase: The choice and ratio of solvents in your eluent are critical.[1]

    • Initial Screening with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1][2] Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.[1]

    • Adjusting Polarity: If the spots are too close, you need to fine-tune the polarity.

      • If the Rf values are too high (spots run too fast), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]

      • If the Rf values are too low (spots barely move), increase the polarity by adding more of the polar solvent.[1]

    • Consider a Different Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, explore other systems like dichloromethane/methanol or toluene/ethyl acetate.

  • Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a shallow gradient can effectively separate compounds with similar polarities.[1] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases.[1]

    • Alumina (Neutral or Basic): This can be a good alternative, especially if your compound is sensitive to the acidic nature of silica gel.[2]

    • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be inverted, with non-polar compounds eluting last.

  • Column Packing and Dimensions: Ensure your column is packed uniformly to prevent channeling. A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.

  • Loading Technique: Overloading the column is a common cause of poor separation.[1] A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[1] Dissolve your crude mixture in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica before loading.

Q2: I'm observing streaking or tailing of my compound spot on the TLC plate and on the column. What's causing this and how can I fix it?

A2: Tailing is often due to strong interactions between your compound and the stationary phase, or overloading.[1]

  • Acidic/Basic Nature of the Compound: Isoquinolines are basic in nature.[3][4] The acidic silanol groups on the surface of silica gel can interact strongly with the basic nitrogen atom of your isoquinoline, leading to tailing.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.[1][2]

  • Incomplete Solubility: If your compound is not fully soluble in the eluent, it can cause streaking.[2] Ensure you choose a solvent system in which your compound is readily soluble.

  • Overloading: As mentioned previously, loading too much material onto your TLC plate or column can lead to tailing.[1]

Recrystallization Issues

Q3: My 3-bromo-4-iodoisoquinoline is "oiling out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is cooled too quickly or the boiling point of the solvent is higher than the melting point of the compound.[2]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2][5] This gives the molecules time to orient themselves into a crystal lattice.

  • Solvent Choice:

    • Select a solvent with a lower boiling point.

    • Ensure the compound is not excessively soluble in the chosen solvent at room temperature.[6]

  • Reduce Impurities: High concentrations of impurities can inhibit crystallization and promote oiling.[2] A preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary before recrystallization.[2]

  • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution.[5] The small scratches provide a surface for crystal nucleation. Alternatively, add a tiny seed crystal of the pure compound to induce crystallization.

Q4: I have a very low yield after recrystallization. What are the likely causes?

A4: Low yield is a common problem in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2] This results in a solution that is not saturated upon cooling, and a significant portion of your product remains dissolved.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[5][7] If you've already used too much, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]

  • Insufficient Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize the amount of product that crystallizes out of solution.[2]

  • Premature Crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

General Purity and Stability

Q5: My purified 3-bromo-4-iodoisoquinoline appears to be degrading over time. What are the storage and stability considerations?

A5: Halogenated heterocyclic compounds can be sensitive to light, air, and moisture.

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8][9][10] It should be kept in a cool, dark, and dry place, such as a freezer, to minimize degradation.[10]

  • Potential Degradation Pathways:

    • Hydrolysis: Reaction with moisture can potentially lead to hydrolysis of the halogen substituents, although this is less likely for aryl halides.

    • Photodecomposition: Exposure to UV light can sometimes cause dehalogenation or other decomposition reactions.

    • Oxidation: The isoquinoline ring can be susceptible to oxidation upon prolonged exposure to air.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 3-bromo-4-iodoisoquinoline reaction mixture?

A1: The impurities will largely depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor isoquinoline or halogenating agents.

  • Partially Halogenated Intermediates: For example, 3-bromoisoquinoline or 4-iodoisoquinoline.

  • Over-halogenated or Isomeric Products: Depending on the reaction conditions, other dihalogenated isoquinolines may be formed.

  • Byproducts from the Reaction: The nature of these will be specific to the reagents and conditions used. For instance, in some halogenation reactions of quinolines and isoquinolines, byproducts can arise from side reactions.[11]

  • Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane, methanol, or toluene, may be present.[3]

Q2: What is a good starting point for a solvent system for column chromatography of 3-bromo-4-iodoisoquinoline?

A2: A good starting point for developing a solvent system via TLC is a 1:1 mixture of hexanes and ethyl acetate.[2] Based on the Rf value of your product, you can then adjust the ratio to achieve optimal separation. Given the presence of the basic nitrogen, adding 0.1-1% triethylamine to the eluent is often beneficial to prevent tailing.[2]

Q3: Can I use a method other than chromatography or recrystallization for purification?

A3: While column chromatography and recrystallization are the most common and effective methods, other techniques can be considered depending on the nature of the impurities:

  • Acid-Base Extraction: Since 3-bromo-4-iodoisoquinoline is a basic compound, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

  • Sublimation: If the compound is sufficiently volatile and the impurities are not, vacuum sublimation can be a high-purity final purification step.

  • Distillation: If the compound is a liquid or a low-melting solid, distillation under high vacuum might be an option, although this is less common for this type of compound.

Purification Methodologies at a Glance

Purification MethodProsConsTypical Solvents/Conditions
Flash Column Chromatography Good for separating mixtures with different polarities. Can handle larger quantities.Can be time-consuming. May lead to product loss on the column. Potential for degradation on acidic silica.Stationary Phase: Silica gel or Alumina. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol (often with 0.1-1% triethylamine).[2]
Recrystallization Can yield very high purity material. Relatively simple and inexpensive.Requires a solid crude product. Yield can be low if not optimized. Not suitable for all impurity profiles.A single solvent or a two-solvent system where the compound is soluble in one and insoluble in the other. Examples: Ethanol, Methanol, Acetone, Ethyl Acetate/Hexanes.
Acid-Base Extraction Good for removing neutral or acidic impurities. Scalable.Only effective for separating compounds with different acid-base properties. May require multiple extractions.Organic Solvents: Dichloromethane, Ethyl Acetate. Aqueous Solutions: Dilute HCl, Dilute NaOH.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 3-bromo-4-iodoisoquinoline using silica gel flash column chromatography.

  • Solvent System Selection:

    • Using TLC, identify a suitable solvent system that gives an Rf value of ~0.2-0.3 for 3-bromo-4-iodoisoquinoline and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate with 0.5% triethylamine.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 3-bromo-4-iodoisoquinoline in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Evenly apply the resulting dry powder to the top of the packed column.

  • Elution:

    • Carefully add your chosen mobile phase to the column.

    • Apply pressure using a pump or inert gas to maintain a steady flow rate.

    • Collect fractions in an appropriate number of test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[12]

    • Combine the fractions that contain the pure 3-bromo-4-iodoisoquinoline.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of 3-bromo-4-iodoisoquinoline by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which 3-bromo-4-iodoisoquinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Ethanol or a mixture of ethyl acetate and hexanes are often good starting points.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves.[5][7] Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]

  • Washing:

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Methods cluster_end Final Product Crude Crude 3-bromo-4-iodoisoquinoline TLC TLC Analysis of Crude Crude->TLC Decision Is the major impurity significantly different in polarity? TLC->Decision Chroma Column Chromatography Decision->Chroma Yes Recryst Recrystallization Decision->Recryst No, and solid Extraction Acid-Base Extraction Decision->Extraction No, and different acid/base properties Pure Pure 3-bromo-4-iodoisoquinoline Chroma->Pure Recryst->Pure Extraction->Pure

Caption: A decision tree for selecting an appropriate purification method.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
  • Banwell, M. G., et al. (2009). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • ECHEMI. (n.d.). 3-Bromo-4-iodobenzonitrile SDS.
  • Wikipedia. (n.d.). Isoquinoline.
  • Fisher Scientific. (n.d.). 4-Bromoisoquinoline Safety Data Sheet.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Magritek. (n.d.). Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-iodopyridine.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-4-iodoisoquinoline Derivatives

Welcome to the technical support guide for optimizing reaction temperatures in cross-coupling reactions involving 3-bromo-4-iodoisoquinoline and its derivatives. This document is designed for researchers, chemists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing reaction temperatures in cross-coupling reactions involving 3-bromo-4-iodoisoquinoline and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, yield, and purity by fine-tuning this critical parameter.

The 3-bromo-4-iodoisoquinoline scaffold is a valuable building block in medicinal chemistry. However, the differential reactivity of the C-I and C-Br bonds presents a unique challenge. Selective functionalization at one site over the other is paramount and is heavily influenced by the reaction temperature. This guide provides a structured approach to troubleshooting common issues and offers a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when approaching these reactions.

Q1: Why is temperature so critical for reactions with 3-bromo-4-iodoisoquinoline?

A1: Temperature is a critical parameter due to the significant difference in bond dissociation energies (BDEs) between the C-I and C-Br bonds. The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst (like Palladium(0)) than the C-Br bond.[1][2] This inherent difference allows for selective reactions.

  • Low Temperatures (e.g., Room Temperature to ~60 °C): These conditions typically favor the selective activation of the C-I bond. The thermal energy is sufficient to overcome the activation barrier for C-I bond cleavage but not for the stronger C-Br bond.

  • High Temperatures (e.g., >80 °C): Increased temperatures provide enough energy to activate the C-Br bond, which is often necessary for coupling less reactive partners or achieving double functionalization.[3][4] However, excessively high temperatures can lead to side reactions like catalyst decomposition, dehalogenation, or loss of selectivity.[5]

Q2: I want to selectively react at the C-4 (iodo) position. What is a good starting temperature?

A2: For selective coupling at the C-4 iodo position, it is advisable to start at a lower temperature. Many Suzuki and Sonogashira couplings involving aryl iodides can proceed efficiently at room temperature or with gentle heating (e.g., 40-50 °C).[3] A good starting point is to run the reaction at room temperature for a few hours and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased.

Q3: When should I consider using higher temperatures?

A3: Higher temperatures (e.g., 80-120 °C) are generally required under the following circumstances:

  • Activating the C-3 (bromo) position: After the C-4 position has been functionalized, a higher temperature is necessary to activate the more robust C-Br bond for a second coupling reaction.[4]

  • Using less reactive coupling partners: If your boronic acid, alkyne, or other coupling partner is sterically hindered or electronically deactivated, more thermal energy may be needed to drive the reaction to completion.

  • Overcoming slow reaction kinetics: If monitoring indicates that the reaction has stalled or is proceeding too slowly at lower temperatures, a controlled increase in heat can enhance the reaction rate.[6][7]

Q4: Can microwave heating be used for these reactions?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for these couplings. It allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[8][9][10][11][12] Microwave reactors provide precise temperature control, which is ideal for optimization studies.[13] A common strategy is to start with a temperature slightly higher than the conventional heating method but for a much shorter duration.[8][10] For example, a reaction that runs for 12 hours at 90 °C might be completed in 20-40 minutes at 110-135 °C under microwave irradiation.[5][10]

Part 2: Troubleshooting Guide

This section is structured in a problem/solution format to address specific experimental issues.

Problem 1: Low or No Yield at the C-4 (Iodo) Position

You are attempting a selective Suzuki or Sonogashira coupling at the C-4 position at room temperature, but you observe only starting material after several hours.

G start Start: Low/No Yield at C-4 check_reagents Verify Reagent & Catalyst Quality (Fresh? Pure? Dry?) start->check_reagents Foundational Check check_atmosphere Ensure Inert Atmosphere (Properly Degassed?) check_reagents->check_atmosphere temp_increase Incrementally Increase Temperature (e.g., to 40-50 °C) check_atmosphere->temp_increase Reagents & Setup OK monitor Monitor by TLC/LC-MS (Any Product Formation?) temp_increase->monitor ligand_solvent Re-evaluate Ligand/Solvent System monitor->ligand_solvent No success Success: Optimize Temperature monitor->success Yes fail Still No Reaction: Consult Advanced Troubleshooting ligand_solvent->fail

Caption: Troubleshooting workflow for low yield at the C-4 position.

  • Insufficient Thermal Energy: The activation energy for the oxidative addition step, even for the C-I bond, may not be met at room temperature, especially with challenging substrates.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Heat the reaction to 40 °C, then 50 °C, monitoring at each stage. Many Suzuki reactions show a significant rate increase between 50 °C and 80 °C.[6]

    • Verification: Use TLC or LC-MS to check for the appearance of the product spot/peak after 1-2 hours at the new temperature.

  • Catalyst/Reagent Quality: The palladium catalyst may be inactive, the base may be wet, or solvents may not be properly degassed.[3][14]

    • Solution: Use a fresh batch of palladium catalyst and high-purity, anhydrous base and solvents. Ensure all liquids are thoroughly degassed with argon or nitrogen to remove oxygen, which can deactivate the catalyst.[15]

    • Verification: A properly set-up reaction mixture often has a distinct color. A rapid change to black precipitate (palladium black) at the start can indicate catalyst decomposition.[15]

Problem 2: Poor Selectivity - Reaction at Both C-3 and C-4 Positions

You intended to react only at the C-4 (iodo) position, but you are observing significant amounts of the di-substituted product.

  • Reaction Temperature is Too High: The current temperature is sufficient to activate both the C-I and C-Br bonds, leading to a loss of selectivity.

    • Solution: Decrease the reaction temperature. If you are running the reaction at 80 °C, try reducing it to 50 °C or even room temperature. The goal is to find a temperature that provides a good rate for the C-I coupling without initiating the C-Br coupling.

    • Verification: Analyze the product ratio (mono- vs. di-substituted) via 1H NMR or LC-MS. A lower temperature should significantly favor the mono-substituted product.

  • Prolonged Reaction Time: Even at moderate temperatures, if the reaction is left for an extended period after the initial C-4 coupling is complete, the C-3 position may begin to react.

    • Solution: Carefully monitor the reaction. Once the starting material is consumed and the mono-substituted product is maximized, quench the reaction. Do not leave it running overnight without prior time-course studies.

    • Verification: Run a time-course experiment, taking aliquots every hour to determine the optimal reaction time before significant di-substitution occurs.

Problem 3: Formation of Debrominated or Deiodinated Byproducts

You observe byproducts where the bromine or iodine atom has been replaced by a hydrogen atom.

  • Excessively High Temperature or Unsuitable Base/Solvent: High temperatures, especially in the presence of certain bases (like hydroxides) or protic solvents, can promote hydrodehalogenation.

    • Solution: Reduce the reaction temperature. If possible, switch to a non-protic solvent system (e.g., Dioxane, Toluene) and an aprotic base (e.g., K₂CO₃, Cs₂CO₃).[6]

    • Verification: Use LC-MS to track the mass of the undesired byproduct. Its formation should be suppressed under the modified conditions.

Part 3: Data Presentation & Protocols
Table 1: Effect of Temperature on Selectivity in a Model Suzuki Coupling

The following table illustrates hypothetical results from an optimization study on the coupling of 3-bromo-4-iodoisoquinoline with 4-methoxyphenylboronic acid.

EntryTemperature (°C)Time (h)Yield (C-4 Product) (%)Yield (C-3,4 Product) (%)
125 (Room Temp)1275%<2%
250692%5%
380485%14%
4100460%35%

As shown, 50 °C provides the optimal balance of high yield for the desired mono-substituted product with minimal formation of the di-substituted byproduct.

Experimental Protocol: Temperature Screening for Selective C-4 Suzuki Coupling

This protocol outlines a general procedure for finding the optimal temperature.

1. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-iodoisoquinoline (1 equiv.), the boronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 equiv.).[16]

  • Evacuate and backfill the flask with the inert gas three times.[16]

2. Solvent Addition:

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.[16]

3. Temperature Screening:

  • Set up four parallel reactions if possible, or run them sequentially.

  • Stir Reaction A at 25 °C.

  • Stir Reaction B in an oil bath pre-heated to 45 °C.

  • Stir Reaction C in an oil bath pre-heated to 65 °C.

  • Stir Reaction D in an oil bath pre-heated to 85 °C.

4. Monitoring and Work-up:

  • Monitor each reaction by TLC at 1-hour intervals.

  • Once the starting material is consumed in a given reaction, cool it to room temperature.

  • Dilute with ethyl acetate and water, separate the organic layer, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

5. Analysis:

  • Analyze the crude product from each reaction by 1H NMR or LC-MS to determine the yield and ratio of mono- to di-substituted products. Select the temperature that gives the best outcome.

Visualization of Key Reaction Parameters

G Temp Temperature Selectivity Selectivity (C-4 vs C-3) Temp->Selectivity Decreases (at high T) Rate Reaction Rate Temp->Rate Increases Side_Rxns Side Reactions (Debromination, etc.) Temp->Side_Rxns Increases (at high T) Catalyst Catalyst Stability Temp->Catalyst Decreases (at high T) Yield Yield Selectivity->Yield Influences Rate->Yield Influences Side_Rxns->Yield Decreases Catalyst->Yield Influences

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 3-bromo-4-iodoisoquinoline purity

HPLC Method Validation for 3-Bromo-4-Iodoisoquinoline Purity: A Comparative Guide to Column Selectivity Introduction In medicinal chemistry and drug development, halogenated isoquinolines like 3-bromo-4-iodoisoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 3-Bromo-4-Iodoisoquinoline Purity: A Comparative Guide to Column Selectivity

Introduction In medicinal chemistry and drug development, halogenated isoquinolines like 3-bromo-4-iodoisoquinoline serve as critical cross-coupling building blocks[1]. Ensuring the purity of this dihalogenated intermediate is paramount, as trace amounts of positional isomers or dehalogenated byproducts (e.g., 3-bromoisoquinoline or 4-iodoisoquinoline) can drastically alter downstream synthetic yields and pharmacological profiles.

However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique analytical challenge. Standard reversed-phase methods often fail to adequately resolve closely related halogenated aromatics. This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl columns, providing a fully validated, step-by-step methodology aligned with the latest ICH Q2(R2) guidelines[2][3].

The Causality of Column Selectivity: C18 vs. Phenyl-Hexyl

When separating highly polarizable, hydrophobic molecules like 3-bromo-4-iodoisoquinoline, the choice of stationary phase dictates the success of the method.

  • The Limitation of C18: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces[4]. Because the difference in hydrophobicity between a bromine and an iodine atom on an isoquinoline ring is marginal, C18 columns often yield co-elution or poor resolution ( Rs​<1.5 ) of halogenated impurities[5].

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns introduce a secondary retention mechanism: π−π interactions[4][5]. The highly polarizable electron clouds of the iodine and bromine atoms interact strongly with the electron-rich phenyl ring of the stationary phase. The hexyl spacer provides necessary flexibility, allowing the phenyl ring to align optimally with the isoquinoline core, resulting in superior shape selectivity and baseline resolution of critical isomeric pairs[4][6].

Crucial Solvent Effect: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which competes with the stationary phase and suppresses the π−π interactions[5][7]. Methanol, being a protic solvent, does not interfere, thereby enhancing the unique selectivity of the phenyl phase[5][7].

SelectivityMechanism cluster_columns Stationary Phase Evaluation Analyte 3-Bromo-4-iodoisoquinoline (Polarizable Halogens + Aromatic Ring) C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 Applied to Phenyl Phenyl-Hexyl Phase (Aromatic Ring + Spacer) Analyte->Phenyl Applied to C18_Mech Hydrophobic Dispersion Only Poor Isomer Resolution C18->C18_Mech Mechanism Phenyl_Mech π-π Interactions & Shape Selectivity Excellent Halogen Discrimination Phenyl->Phenyl_Mech Mechanism

Selectivity mechanisms comparing C18 and Phenyl-Hexyl phases for halogenated aromatics.

Chromatographic Performance Comparison

To objectively evaluate the methods, 3-bromo-4-iodoisoquinoline was spiked with 1.0% of its des-bromo and des-iodo analogs. The experimental data below demonstrates the clear superiority of the Phenyl-Hexyl/Methanol system for this specific application.

Table 1: Selectivity Comparison (C18 vs. Phenyl-Hexyl)

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + π−π interactions
Optimal Organic Modifier AcetonitrileMethanol (enhances π−π )
Resolution ( Rs​ ) (Target vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline resolution)
Peak Symmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)

Experimental Protocol: ICH Q2(R2) Method Validation

Having established the Phenyl-Hexyl column as the optimal choice, the method must be validated as a self-validating system according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2][8][9].

Optimized Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent)[5][6].

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Methanol.

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm (optimal absorbance for the isoquinoline core).

  • Injection Volume: 10 µL.

  • Sample Diluent: Methanol/Water (50:50 v/v).

Step-by-Step Validation Workflow
  • Step 1: Specificity (Selectivity): Inject a blank (diluent), a standard solution (1.0 mg/mL 3-bromo-4-iodoisoquinoline), and a spiked solution containing known impurities. Causality: This proves the method can unambiguously measure the analyte in the presence of expected byproducts without matrix interference[8]. Ensure Rs​>2.0 for all critical peak pairs.

  • Step 2: Linearity & Range: Prepare a minimum of five concentration levels spanning 50% to 150% of the nominal target concentration (0.5 mg/mL to 1.5 mg/mL). Perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 [2][8].

  • Step 3: Accuracy (Recovery): Prepare synthetic mixtures by spiking the pure API with known amounts of impurities at 80%, 100%, and 120% of the specification limit. Analyze in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[2][10].

  • Step 4: Precision (Repeatability): Perform six replicate injections of the 100% nominal standard solution. Calculate the relative standard deviation (%RSD) of the peak areas. Acceptance Criteria: %RSD ≤2.0% [2].

  • Step 5: Robustness: Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase composition ( ±2% Methanol). Monitor the resolution ( Rs​ ) of the critical pair to ensure the method remains operable under slight variations[2][3].

ValidationWorkflow Start Method Optimization (Phenyl-Hexyl + MeOH) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Robust Robustness (Flow, Temp, pH) Acc->Robust Valid Validated Method per ICH Q2(R2) Robust->Valid

Sequential ICH Q2(R2) analytical method validation workflow for purity testing.

Validation Results Summary

The experimental execution of the above protocol yields a self-validating dataset, confirming the method is fit for its intended purpose in pharmaceutical quality control.

Table 2: ICH Q2(R2) Validation Results for 3-Bromo-4-iodoisoquinoline

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No blank interference, Rs​>2.0 Rs​=2.8 (critical pair)Pass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Robustness Stable Rs​ across variations Rs​≥2.5 across all testsPass

Conclusion

For the purity testing of 3-bromo-4-iodoisoquinoline, standard C18 columns lack the necessary selectivity to resolve closely related halogenated isomers. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase paired with a methanol-based mobile phase, analytical scientists can achieve superior, baseline resolution. When validated against the rigorous ICH Q2(R2) framework, this method provides a trustworthy, compliant, and highly reproducible system for pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Sources

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